Dodecyl benzenesulfonate

Description

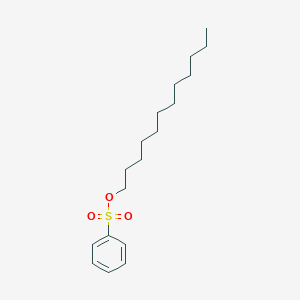

Structure

3D Structure

Properties

IUPAC Name |

dodecyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIUSKIDOIARQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153351 | |

| Record name | Dodecyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121734-15-4, 1886-81-3 | |

| Record name | Dodecyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Evolution of Linear Alkylbenzene Sulfonates Las

Linear Alkylbenzene Sulfonates (LAS) are a class of anionic surfactants characterized by a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. wikipedia.org First introduced in the 1960s, they replaced the poorly biodegradable branched alkylbenzene sulfonates (BAS). wikipedia.org The production of LAS has seen a significant increase, from approximately one million tons in 1980 to around 3.5 million tons in 2016, making them the most produced anionic surfactant after soaps. wikipedia.org

Commercial LAS is a complex mixture of different chain lengths and positional isomers, which makes it challenging to establish fundamental structure-property relationships. nih.gov The alkyl carbon chain in commercial LAS typically contains 10 to 14 carbon atoms, with a weighted average carbon number of the alkyl chain between 11.7 and 11.8. cleaninginstitute.org The linearity of the alkyl chains generally ranges from 87% to 98%. cleaninginstitute.org

The evolution of LAS research has been driven by the need for effective, biodegradable, and environmentally compatible surfactants. Research has focused on understanding the biodegradation pathways of different LAS isomers, with studies showing that the linear forms biodegrade much more rapidly than their branched counterparts. chemicalbook.comwikipedia.org Oxidative degradation of LAS initiates at the alkyl chain. chemicalbook.com The half-life for the primary biodegradation of LAS in river water is approximately 12 hours. heraproject.com

Isomeric Considerations in Dodecylbenzenesulfonate Research E.g., Linear Vs. Branched, Positional Isomers

Advanced Sulfonation Processes for Dodecylbenzene (B1670861) Synthesis

The industrial production of dodecylbenzenesulfonate primarily involves the sulfonation of dodecylbenzene. chemicalbook.comcosoonchem.com This electrophilic substitution reaction is crucial in determining the final product's quality and yield. alfa-chemistry.com

The most common method for synthesizing sodium dodecylbenzenesulfonate involves the sulfonation of dodecylbenzene followed by neutralization. google.com The sulfonation process is typically carried out using sulfonating agents like sulfuric acid, fuming sulfuric acid, or sulfur trioxide. cosoonchem.comalfa-chemistry.com The reaction with sulfur trioxide is rapid and exothermic. alfa-chemistry.com To manage the reaction rate and minimize side reactions, the sulfur trioxide is often diluted with dry air. cosoonchem.com

Key parameters influencing the sulfonation process include reaction temperature, the molar ratio of reactants, and reaction time. chemicalbook.com For instance, when using sulfuric acid, the temperature is typically controlled to not exceed 40°C during the initial addition and then raised to 60-70°C for the reaction to proceed for about two hours. alfa-chemistry.com In processes utilizing sulfur trioxide, the temperature is controlled at a lower range of 25°C to 30°C. cosoonchem.com Following sulfonation, the resulting dodecylbenzenesulfonic acid is neutralized with an alkali, such as sodium hydroxide, to produce sodium dodecylbenzenesulfonate. alfa-chemistry.comgoogle.com This neutralization step is carefully controlled to a pH of 7-8. cosoonchem.com

Recent advancements in process technology have explored the use of microreactors for dodecylbenzene sulfonation. researchgate.net Studies have shown that conducting the sulfonation in a microreactor can significantly intensify the initial mass transfer-controlled phase of the reaction. researchgate.net A combination of a microreactor and a tank reactor has demonstrated the potential to achieve a high yield of dodecylbenzenesulfonic acid. researchgate.net

Table 1: Comparison of Dodecylbenzene Sulfonation Processes

| Sulfonating Agent | Typical Reaction Temperature | Key Process Features | Reference |

| Sulfuric Acid | 40°C (initial), 60-70°C (reaction) | Exothermic reaction requiring careful temperature control. alfa-chemistry.com | alfa-chemistry.com |

| Sulfur Trioxide | 25-30°C | Diluted with dry air to control reaction speed. cosoonchem.com | cosoonchem.com |

| Liquid SO3 in Microreactor | Not specified | Intensifies mass transfer, potentially high yield. researchgate.net | researchgate.net |

Synthesis and Characterization of Dodecylbenzenesulfonate-Based Coordination Complexes

The ability of the sulfonate group in dodecylbenzenesulfonate to coordinate with metal ions has led to the synthesis and characterization of various coordination complexes. These complexes exhibit interesting structural and magnetic properties.

An iron(III) complex with sodium dodecylbenzenesulfonate (SDBS) has been synthesized and characterized. bohrium.comajol.inforesearchgate.netajol.info The resulting complex, with the proposed formula [Fe(SDB)₃]·11H₂O, features an octahedral geometry around the iron(III) ion, where each iron atom is linked to three bidentate dodecylbenzenesulfonate ligands. bohrium.comajol.infoajol.info Spectroscopic analysis, including FT-IR and UV-Vis, confirmed the coordination of the sulfonate group to the metal center. bohrium.comajol.info Thermogravimetric analysis (TGA) indicated the thermal stability of the complex. ajol.info Magnetic studies revealed antiferromagnetic behavior at room temperature. bohrium.comajol.info

Furthermore, dodecylbenzenesulfonate has been used in the synthesis of coordination polymers. In one study, sodium dodecylbenzenesulfonate was employed as a surfactant to influence the morphology of a one-dimensional cobalt coordination polymer. acs.org The use of surfactants like sodium dodecylbenzenesulfonate can affect the crystal growth and final structure of these polymers. acs.org Research has also been conducted on metal-surfactant complexes involving dodecylbenzenesulfonate with multivalent ions like aluminum and vanadium, which form "inverse" macromolecular structures in nonpolar solvents. nih.gov Another example includes the use of dodecylbenzenesulfonate as a counterion in polynuclear Fe(II) complexes, which can influence the properties of the resulting materials. academie-sciences.fr

Table 2: Characterization of an Fe(III)-Dodecylbenzenesulfonate Complex

| Analytical Technique | Observation | Interpretation | Reference |

| FT-IR Spectroscopy | Shifts in the sulfonate group vibrational bands upon complexation. | Confirmation of coordination between Fe(III) and the sulfonate group. | bohrium.comajol.info |

| UV-Vis Spectroscopy | Bands characteristic of charge transfer from ligand to metal. | Supports the formation of the Fe(III) complex. | bohrium.comajol.info |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal decomposition of the complex. | Indicates the thermal stability of the synthesized complex. | ajol.info |

| Vibrating Sample Magnetometry (VSM) | Exhibits antiferromagnetic behavior at room temperature. | Reveals the magnetic properties of the Fe(III) complex. | bohrium.comajol.info |

Preparation of Multifunctional Surfactants from Dodecylbenzenesulfonate Precursors

Dodecylbenzenesulfonate serves as a versatile precursor for the synthesis of multifunctional surfactants with enhanced properties for various applications, particularly in the oil and petrochemical industry. mdpi.comresearchgate.netnih.gov

One approach involves the reaction of sodium dodecylbenzenesulfonate (SDBS) with formaldehyde (B43269) to introduce hydroxyl methyl groups onto the benzene ring. mdpi.comresearchgate.net This modification results in new surfactants that possess both anionic sulfonate groups and nonionic hydrophilic groups. mdpi.com A series of these modified surfactants, denoted as SDBS-1 to SDBS-4, were synthesized by varying the ratio of SDBS to formaldehyde. mdpi.comresearchgate.net

These multifunctional surfactants have demonstrated improved performance compared to the original SDBS. mdpi.comresearchgate.netnih.gov They exhibit enhanced foaming and emulsifying capabilities and can further reduce the interfacial tension between oil and water. mdpi.comresearchgate.net For instance, the oil-displacement efficiency of these modified surfactants was found to be significantly higher than that of SDBS, with one particular derivative, SDBS-2, showing the best performance. mdpi.comresearchgate.netnih.gov The introduction of methylol groups contributes to these enhanced properties. mdpi.com Characterization using techniques such as TGA, IR, UV, and MS confirmed the structures of the synthesized products. mdpi.comresearchgate.net

Another strategy for creating multifunctional surfactants involves converting conventional sodium dodecylbenzenesulfonate into a surface-active ionic liquid. acs.org For example, cholinium dodecylbenzenesulfonate (Cho[DBS]) has been synthesized and shown to have superior surface-active properties and a lower critical micelle concentration (CMC) compared to its sodium counterpart. acs.org This modification can lead to enhanced performance and potentially lower environmental toxicity. acs.org

Table 3: Performance of Multifunctional Surfactants Derived from SDBS

| Surfactant | Key Modification | Enhanced Properties | Application | Reference |

| SDBS-1 to SDBS-4 | Reaction with formaldehyde | Improved foaming, emulsification, and reduced oil-water interfacial tension. mdpi.comresearchgate.net | Oil recovery. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Cholinium Dodecylbenzenesulfonate (Cho[DBS]) | Cation exchange with choline | Superior surface activity, lower CMC. acs.org | General surfactant applications. acs.org | acs.org |

Environmental Behavior and Degradation Mechanisms of Dodecyl Benzenesulfonate

Microbial Biodegradation Pathways and Kinetics

The environmental fate of dodecylbenzenesulfonate is largely governed by microbial activity. Microorganisms utilize this surfactant as a carbon and energy source, breaking it down into simpler, less harmful compounds. The efficiency and pathways of this biodegradation are influenced by various factors, including the presence of oxygen and the specific microbial communities involved.

The biodegradation of linear alkylbenzene sulfonates (LAS), including dodecylbenzenesulfonate (DBS), occurs under both aerobic and anaerobic conditions, though the rates and mechanisms differ significantly.

Aerobic Degradation: Under aerobic conditions, the biodegradation of dodecylbenzenesulfonate is generally rapid and efficient. hibiscuspublisher.com Wastewater treatment facilities that employ aerobic processes report very high biodegradation rates. hibiscuspublisher.com The primary degradation begins with the terminal oxidation of the alkyl chain, which leads to the loss of the compound's surfactant properties. asm.org This initial attack is followed by the shortening of the alkyl chain and subsequent cleavage of the aromatic ring. hibiscuspublisher.comasm.org The presence of oxygen is crucial for the initial enzymatic attack on the alkyl chain. nih.gov

Anaerobic Degradation: Historically, LAS was considered resistant to biodegradation in the absence of oxygen. nih.govoup.com The concentration of LAS often increases in anaerobic sludge digesters, not due to its formation, but because other organic matter is digested while LAS persists. nih.govoup.com However, recent studies have demonstrated that LAS, including C12 LAS, can be biodegraded under methanogenic and sulfate-reducing conditions. nih.govacs.org The process is generally much slower than aerobic degradation. europa.eu For instance, one study reported up to 79% degradation in anoxic marine sediments, but this occurred over 165 days. acs.org Some research suggests that in freshwater environments, anaerobic biodegradation of LAS is negligible. europa.eu The initial step in the anaerobic pathway involves the addition of fumarate (B1241708) to the alkyl chain, a mechanism distinct from the aerobic pathway. acs.orgeuropa.eu

A variety of microorganisms, both as individual strains and as complex consortia, are capable of degrading dodecylbenzenesulfonate. Complete mineralization often requires the synergistic action of multiple species. asm.orgmdpi.com

Single Strains: Several bacterial strains have been isolated that can utilize Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) as a sole carbon source. A notable example is Ochrobactrum anthropi, which can achieve over 80% degradation of SDBS at concentrations below 400 mg/L. hibiscuspublisher.com Pseudomonas aeruginosa has also been identified as a degrader of both linear and branched-chain dodecylbenzene sulfonates. asm.orgresearchgate.net Other identified genera include Pseudomonas and Bacillus. wlv.ac.uk

Microbial Consortia: Mixed microbial communities are often more effective at degrading complex pollutants like SDBS. mdpi.com A consortium of Alcaligenes faecalis, Enterobacter cloacae, and Serratia marcescens isolated from industrial wastewater demonstrated the ability to degrade 85.1% of an initial SDBS amount within 144 hours under aerobic conditions. nih.gov Another consortium, consisting of Pantoea agglomerans and Acinetobacter calcoaceticus, was able to break down SDBS, although complete degradation was not achieved under the tested conditions. hibiscuspublisher.com Bacterial communities selected from coastal seawater, including strains related to Alcaligenes and Pseudomonas, have also shown the ability to completely degrade LAS. asm.org The algae Chlorella vulgaris has also been studied for its role in DBS degradation. nih.gov

| Microbial Degrader/Consortium | Type | Key Findings | Reference(s) |

| Ochrobactrum anthropi | Single Strain | Can use SDBS as the sole carbon and energy source; achieves >80% degradation. | hibiscuspublisher.com |

| Pseudomonas aeruginosa | Single Strain | Capable of degrading both branched-chain and linear dodecylbenzene sulfonates. | asm.orgresearchgate.net |

| Alcaligenes faecalis, Enterobacter cloacae, Serratia marcescens | Consortium | Degraded 85.1% of initial SDBS in 144 hours under aerobic conditions. | nih.gov |

| Pantoea agglomerans, Acinetobacter calcoaceticus | Consortium | Able to break down SDBS in a nutrient broth medium. | hibiscuspublisher.com |

| Chlorella vulgaris | Algae | Shown to degrade DBS, with reactive oxygen species (ROS) being a key driver. | nih.gov |

| Coastal Seawater Bacteria (Alcaligenes, Pseudomonas) | Consortium | Capable of complete LAS biodegradation through synergistic action. | asm.org |

The breakdown of dodecylbenzenesulfonate proceeds through a series of intermediate compounds before complete mineralization to carbon dioxide, water, and sulfate (B86663). cler.com The identification of these intermediates is key to understanding the degradation pathway.

The most common intermediates are sulfophenyl carboxylates (SPCs) . hibiscuspublisher.comacs.orgnih.gov These are formed as the alkyl chain is progressively shortened. hibiscuspublisher.comcler.com Studies using electrospray ionization mass spectrometry (ESI-MS) have identified several specific intermediates during the degradation of DBS by Chlorella vulgaris, including:

4-sodium sulfophenyldodecanoate acid

4-sodium sulfobenzoic acid

Butanedioic acid (succinic acid) nih.gov

Under anaerobic conditions, the transformation of LAS into SPCs via fumarate addition is considered the primary degradation route. europa.eu In some anaerobic processes, benzaldehyde has been identified as a transformation product. nih.gov Further degradation can lead to the formation of compounds like toluene, phenol, and acetic acid. nih.gov A recent study also detected cyclohexanone for the first time as an intermediate in the biodegradation of LAS. nih.gov

The microbial catabolism of dodecylbenzenesulfonate is a multi-step enzymatic process. The specific route depends on the organism and environmental conditions, but a general pathway has been established. cler.com

ω-Oxidation (Omega-oxidation): The initial attack on the linear alkyl chain occurs at the terminal methyl group (the ω-carbon), farthest from the benzene (B151609) ring. hibiscuspublisher.comcler.com This oxidation converts the methyl group into a carboxylic acid, forming a sulfophenyl carboxylic acid (SPC). cler.com This step is often the rate-limiting part of primary biodegradation. who.int

β-Oxidation: Following the initial oxidation, the alkyl chain is sequentially shortened by the removal of two-carbon units (as acetyl-CoA) through the β-oxidation pathway. hibiscuspublisher.comnih.govcler.com This process continues until the chain is significantly reduced.

Desulfonation: The removal of the sulfonate group (-SO₃H) from the aromatic ring is a critical step for ultimate biodegradation. hibiscuspublisher.comasm.org This can occur either before or after the ring is opened. asm.org The process releases sulfite, which is then oxidized to sulfate in the environment. hibiscuspublisher.com

Ring-Opening (or Cleavage): The final major step is the cleavage of the benzene ring. hibiscuspublisher.comasm.orgnih.gov This is an oxidative process that breaks the stable aromatic structure, leading to the formation of simpler aliphatic acids that can be readily metabolized by microorganisms through central metabolic pathways like the Krebs cycle. asm.orgwho.int

In some cases, α-oxidation (removal of one carbon at a time) may also play a role in the degradation of the alkyl chain. nih.gov Under anaerobic conditions, the initial attack involves the addition of fumarate, which is a fundamentally different enzymatic mechanism compared to the aerobic ω-oxidation. acs.org

The rate and extent of dodecylbenzenesulfonate biodegradation are highly dependent on various environmental factors.

Temperature: Microbial activity is temperature-dependent. For the bacterial strain Ochrobactrum anthropi, the optimal temperature for SDBS degradation is 30°C. hibiscuspublisher.com Similarly, a consortium of Alcaligenes, Enterobacter, and Serratia showed optimal degradation at 30°C. nih.gov Phytoremediation studies using Azolla filiculoides also showed that surfactant removal efficiency increased with temperature. nih.gov

pH: The pH of the environment affects both microbial growth and enzyme activity. A neutral pH of 7.0 was found to be optimal for SDBS degradation by both Ochrobactrum anthropi and the Alcaligenes consortium. hibiscuspublisher.comnih.gov

Nutrients: The presence of other nutrients can have a mixed effect. For some bacteria, easily assimilable carbon sources are required to support the degradation of SDBS. hibiscuspublisher.com However, in other cases, the addition of carbon and nitrogen sources was found to adversely affect the induction of SDBS degradation. hibiscuspublisher.com

Adsorption and Bioavailability: LAS adsorbs strongly to solids like soil and sediment, which can reduce its bioavailability to microorganisms. oup.comcabidigitallibrary.org Factors like organic matter content, clay content, and pH influence the strength of this adsorption. cabidigitallibrary.org In anaerobic digesters, only a fraction of the total LAS may be bioavailable for degradation. nih.gov

Surfactant Concentration: High concentrations of dodecylbenzenesulfonate can be toxic to the microorganisms responsible for its degradation, thereby inhibiting the process. nih.govresearchgate.net

| Parameter | Optimal Condition/Effect | Reference(s) |

| Temperature | 30°C for several identified bacterial degraders. | hibiscuspublisher.comnih.gov |

| pH | Neutral pH (7.0) is often optimal. | hibiscuspublisher.comnih.gov |

| Nutrients | Effect is variable; can be required or inhibitory depending on the microbe. | hibiscuspublisher.com |

| Bioavailability | Reduced by strong adsorption to solids, limiting degradation. | nih.govoup.comcabidigitallibrary.org |

| Concentration | High concentrations can be toxic and inhibit microbial activity. | nih.govresearchgate.net |

Advanced Oxidation Processes (AOPs) for Dodecyl Benzenesulfonate (B1194179) Remediation

Advanced Oxidation Processes (AOPs) are chemical treatment methods used to degrade persistent organic pollutants like dodecylbenzenesulfonate. These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netresearchgate.net

Ozonation (O₃): Ozone can react directly with SDBS, but the reaction is slow. acs.org However, at higher pH values (e.g., pH 10), ozone decomposition is accelerated, leading to the formation of hydroxyl radicals, which degrade SDBS much more rapidly. acs.orgresearchgate.net The rate constant for the reaction between SDBS and •OH radicals is extremely high (1.16 x 10¹⁰ M⁻¹s⁻¹). researchgate.netacs.org Combining ozonation with a biological treatment step can be effective, as pre-ozonation can break down the surfactant, making the byproducts more biodegradable. researchgate.netacs.org

O₃/H₂O₂: The addition of hydrogen peroxide (H₂O₂) to ozonation enhances the production of hydroxyl radicals, thereby increasing the degradation rate of SDBS compared to ozonation alone. researchgate.net

Fenton and Advanced Fenton Processes: The classical Fenton process uses iron (II) salts and hydrogen peroxide to generate hydroxyl radicals. abertay.ac.uk This method has been shown to be effective in degrading SDBS. hrpub.org An "advanced Fenton process," which uses zero-valent iron (ZVI) instead of iron salts, can lead to extensive mineralization of the surfactant, with one study showing a 93% decrease in total organic carbon (TOC). abertay.ac.uk The efficiency of the Fenton process is highly pH-dependent, with optimal results typically seen at acidic pH values between 2 and 4. hrpub.org

Photocatalysis (e.g., TiO₂/UV): This process involves using a semiconductor catalyst like titanium dioxide (TiO₂) and UV light. The UV light activates the catalyst, which then generates hydroxyl radicals to degrade the pollutant. This method has been successfully employed for the removal of LAS. nih.govresearchgate.net

O₃/Activated Carbon: Using powdered activated carbon (PAC) or granular activated carbon (GAC) during ozonation can significantly increase the rate of SDBS removal. researchgate.netnih.gov The activated carbon surface catalyzes the transformation of dissolved ozone into hydroxyl radicals, while also adsorbing the surfactant itself. researchgate.net

Fenton and Photo-Fenton Oxidation Systems

The Fenton process, a classic AOP, utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for organic pollutants like DBS. mdpi.com The efficiency of the Fenton-like process for DBS degradation is influenced by several factors, including the concentrations of ferric chloride and hydrogen peroxide, pH, and reaction time. researchgate.net Optimal conditions for the Fenton-like oxidation of Sodium Dodecylbenzenesulfonate (SDBS) have been identified as a reaction time of 60 minutes, a pH of 4, 8.82 mM of H₂O₂, and 3.67 mM of Fe³⁺, achieving a high degradation efficiency of 90.5%. researchgate.net

The photo-Fenton process, an enhancement of the Fenton system, incorporates ultraviolet (UV) or visible light to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals. mdpi.com This leads to a more efficient degradation of organic compounds. The inclusion of light, particularly UV irradiation, can also lead to the photolysis of H₂O₂, further boosting the generation of hydroxyl radicals. mdpi.com Studies have shown that the photo-Fenton process is more effective in degrading certain microplastics compared to the standard Fenton process, indicating its potential for enhanced degradation of persistent organic pollutants. mdpi.com

The addition of certain organic compounds can influence the efficiency of the Fenton-like process. For instance, oxalic acid has been observed to slightly enhance the degradation of SDBS, while acetic acid and ethylenediaminetetraacetic acid (EDTA) have been found to reduce its efficiency. researchgate.net

Table 1: Optimal Conditions for Fenton-Like Oxidation of SDBS

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 60 minutes |

| pH | 4 |

| Hydrogen Peroxide (H₂O₂) Concentration | 8.82 mM |

| Ferric Iron (Fe³⁺) Concentration | 3.67 mM |

| SDBS Degradation Efficiency | 90.5% |

| COD Reduction | 70.7% |

This table summarizes the optimal conditions for the degradation of Sodium Dodecylbenzenesulfonate (SDBS) using a Fenton-like oxidation process, as determined by response surface methodology. researchgate.net

Ozonation and Synergistic Ozonation Processes (e.g., O₃/H₂O₂, O₃/Activated Carbon, VUV/O₃)

Ozonation is another effective AOP for the degradation of DBS. Ozone (O₃) can react directly with organic molecules, although its direct reaction with SDBS is relatively slow. researchgate.net The primary degradation mechanism in ozonation involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of ozone in water. researchgate.netnih.gov The reaction rate constant between hydroxyl radicals and SDBS is significantly high (1.16 × 10¹⁰ M⁻¹·s⁻¹), leading to rapid and effective degradation of the surfactant. researchgate.net The efficiency of ozonation is pH-dependent, with faster degradation rates observed at higher pH values, such as pH 10, where the decomposition of ozone into hydroxyl radicals is enhanced. researchgate.net

To further improve the degradation efficiency, ozonation is often combined with other processes in synergistic systems:

O₃/H₂O₂: The addition of hydrogen peroxide to the ozonation process can enhance the formation of hydroxyl radicals, although in some cases, it has been found to be less effective than ozone alone for the degradation of certain pollutants. nih.gov

O₃/Activated Carbon: The combination of ozone with granular activated carbon (GAC) has proven to be a highly efficient method for removing organic pollutants. researchgate.net GAC not only adsorbs the pollutants but also catalyzes the decomposition of ozone, leading to increased production of hydroxyl radicals. nih.gov This synergistic effect results in significantly higher removal efficiencies compared to either process used individually. researchgate.net For instance, ozonation combined with GAC was the most effective method for removing alkylphenols from industrial wastewater. researchgate.net

UV/O₃: The combination of UV irradiation with ozonation is considerably more efficient for the degradation of surfactants like SDBS than either process alone. researchgate.net The synergistic effect is particularly pronounced with medium-pressure UV lamps. researchgate.net This enhancement is attributed to the photolysis of ozone by UV light, which generates additional hydroxyl radicals.

While ozonation and its synergistic processes can effectively degrade DBS, they may not always lead to complete mineralization to carbon dioxide and water, as some ozone-resistant intermediate compounds may be formed. researchgate.net However, these processes significantly increase the biodegradability of the wastewater by breaking down complex molecules into simpler, more biodegradable ones. researchgate.net

Photolytic and Photocatalytic Degradation (e.g., UV, TiO₂ photocatalysis)

Photolytic and photocatalytic processes represent another important avenue for the degradation of dodecylbenzenesulfonate.

Photolysis , the degradation of a compound by light, has a limited effect on DBS in the absence of a photocatalyst. scispace.com However, when combined with an oxidizing agent like hydrogen peroxide (H₂O₂) under UV irradiation (UV/H₂O₂ process), the degradation of DBS is significantly enhanced. scispace.com This is due to the photolysis of H₂O₂ into highly reactive hydroxyl radicals. scispace.com

Photocatalysis , particularly using titanium dioxide (TiO₂), has been widely studied for the degradation of DBS. scispace.com When TiO₂ is illuminated with UV light, it generates electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals, that can effectively degrade organic pollutants. The efficiency of the UV/TiO₂ process is influenced by several factors, including the concentration of TiO₂, the initial concentration of the pollutant, pH, and temperature. scispace.com

Studies have shown that the degradation of DBS in these systems often follows first-order kinetics . scispace.com A comparison of different photocatalytic systems reveals that the UV/H₂O₂ process is generally more effective than the UV/TiO₂ process for the degradation of DBS. scispace.com Combining UV and solar light can further enhance the degradation efficiency. scispace.com

Furthermore, the use of composite photocatalysts, such as TiO₂-Cu₂O , has shown enhanced photocatalytic activity under visible light irradiation. nih.gov A 5% TiO₂-Cu₂O composite catalyst demonstrated the highest activity, achieving a 97.3% degradation of DBS. nih.gov The degradation of DBS in this system also followed first-order kinetics, while the adsorption of DBS onto the catalyst surface followed the Langmuir model. nih.gov

Table 2: Comparison of AOPs for Dodecylbenzenesulfonate Degradation

| Process | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|

| UV/TiO₂ | Titanium Dioxide | Influenced by TiO₂ loading, pH, and temperature. Follows first-order kinetics. | scispace.com |

| UV/H₂O₂ | Hydrogen Peroxide | More effective than UV/TiO₂. Follows first-order kinetics. | scispace.com |

| Visible Light/TiO₂-Cu₂O | TiO₂-Cu₂O Composite | High degradation efficiency (97.3%) under visible light. Follows first-order kinetics. | nih.gov |

This table provides a comparative overview of different photocatalytic advanced oxidation processes for the degradation of dodecylbenzenesulfonate.

Electrochemical and Ultrasonic Degradation Approaches

Electrochemical degradation offers a promising alternative for the treatment of wastewater containing dodecylbenzenesulfonate. This method involves the use of an electrolytic cell where the pollutant is oxidized at the anode. The choice of anode material is crucial for the efficiency of the process. Boron-doped diamond (BDD) anodes have been shown to be more efficient than lead dioxide (PbO₂) anodes for the degradation of SDBS under the same operating conditions. researchgate.net The degradation process on a BDD anode involves the breakdown of the SDBS molecule into smaller carboxylic acids, such as maleic, oxalic, and formic acids, with the aliphatic chain being attacked before the aromatic ring. researchgate.net

A novel approach, the solar thermal electrochemical process (STEP) , utilizes solar energy to drive the thermo-electrochemical oxidation of SDBS. nih.gov This process not only degrades the surfactant to CO₂ but also produces hydrogen gas. The thermal component of solar energy initiates the desulfonation and activation of SDBS, which is a key step in its degradation. nih.gov

Ultrasonic degradation , or sonolysis, utilizes the energy of ultrasonic waves to induce cavitation in the solution. The collapse of these cavitation bubbles creates localized hot spots with high pressure and temperature, leading to the formation of reactive species like hydroxyl radicals that can degrade organic pollutants. researchgate.net The degradation of SDBS via sonolysis is influenced by factors such as ultrasonic frequency, power, and the initial concentration of the pollutant. researchgate.net Studies have shown that SDBS degradation proceeds primarily through radical reactions at the bubble-liquid interface and in the bulk solution. researchgate.net

The efficiency of ultrasonic degradation can be enhanced by combining it with other processes. For instance, the addition of Fe²⁺ or the Fenton reagent (Fe²⁺/H₂O₂) has a positive effect on the sonochemical degradation of SDBS. nih.gov Furthermore, ultrasonic treatment can improve the subsequent aerobic biodegradability of the surfactant. nih.gov

Kinetic Modeling and Mechanistic Insights into AOPs

The degradation of dodecylbenzenesulfonate through various Advanced Oxidation Processes (AOPs) often follows specific kinetic models. The degradation of SDBS by ozonation involves both a direct reaction with ozone and an indirect reaction with hydroxyl radicals. researchgate.net The rate constant for the direct reaction with ozone is relatively low (3.68 M⁻¹·s⁻¹), while the rate constant for the reaction with hydroxyl radicals is significantly higher (1.16 × 10¹⁰ M⁻¹·s⁻¹), indicating that the radical pathway is the dominant degradation mechanism. researchgate.net

In photocatalytic degradation processes, such as with UV/TiO₂, the degradation of DBS has been observed to follow first-order kinetics. scispace.com Similarly, the decomposition of DBS using a TiO₂-Cu₂O composite catalyst under visible light also adheres to first-order kinetics. nih.gov The adsorption of DBS onto the catalyst surface in this system can be described by the Langmuir model. nih.gov

Mechanistic studies of AOPs provide valuable insights into the degradation pathways. In the electrochemical degradation of SDBS on a boron-doped diamond anode, the process begins with the attack on the aliphatic chain, followed by the cleavage of the aromatic ring, leading to the formation of smaller carboxylic acids. researchgate.net In the solar thermal electrochemical process, a key initial step is the desulfonation of the SDBS molecule, which is initiated by the thermal energy from the sun. nih.gov

Investigations into the ultrasonic degradation of SDBS using radical scavengers have revealed that the degradation primarily occurs through radical reactions at the bubble-liquid interface and, to a lesser extent, in the bulk liquid. researchgate.net

The biodegradation of DBS by the microalga Chlorella vulgaris has been shown to proceed in three main steps: shortening of the alkyl chain through oxidation, opening of the benzene ring, and finally, the degradation of the resulting small molecules into inorganic substances like water and carbon dioxide. rsc.orgnih.gov

Table 3: Kinetic Parameters for DBS Degradation

| Process | Rate Constant (k) | Kinetic Model | Reference |

|---|---|---|---|

| Ozonation (direct reaction) | 3.68 M⁻¹·s⁻¹ | Second-order | researchgate.net |

| Ozonation (hydroxyl radical reaction) | 1.16 × 10¹⁰ M⁻¹·s⁻¹ | Second-order | researchgate.net |

| Photocatalysis (UV/TiO₂) | - | First-order | scispace.com |

| Photocatalysis (Visible light/TiO₂-Cu₂O) | - | First-order | nih.gov |

This table presents the kinetic parameters for the degradation of Dodecylbenzenesulfonate (DBS) through different Advanced Oxidation Processes.

Environmental Transport and Fate Modeling

Partitioning and Sorption Behavior in Aquatic and Terrestrial Compartments

The environmental transport and fate of dodecylbenzenesulfonate are significantly influenced by its partitioning and sorption behavior in different environmental compartments.

In aquatic systems , the sorption of SDBS onto marine sediments is a key process. researchgate.net The sorption equilibrium is typically reached within 100 minutes. researchgate.net The primary mechanism for sorption on untreated sediments is the partitioning of the hydrophobic alkyl chains into the organic carbon fraction of the sediment, which can be described by a linear isotherm model. researchgate.net For sediments treated to remove organic matter, the sorption is better described by the Freundlich isotherm model and is mainly attributed to the interaction with clay minerals. researchgate.net Factors that influence the sorption of SDBS on marine sediments include salinity, pH, and temperature, with increased salinity, decreased pH, and decreased temperature favoring sorption. researchgate.net

In terrestrial environments , the sorption of linear alkylbenzene sulfonates (LAS) to soils and sediments is a crucial process affecting their mobility and potential for groundwater contamination. nih.gov The sorption of SDBS by montmorillonite (B579905), a common clay mineral, is significantly influenced by the type of exchangeable cation. nih.gov SDBS shows significant sorption to Ca²⁺-saturated montmorillonite but very little to Na⁺-saturated montmorillonite. nih.gov This is primarily due to the precipitation of the dodecylbenzenesulfonate anion (DBS⁻) with Ca²⁺ ions released from the clay via cation exchange. nih.gov

The presence of other substances can also affect the transport of SDBS. For instance, multi-walled carbon nanotubes (MWCNTs) can significantly increase the adsorption capacity of riverine sediment for SDBS, thereby retarding its transport. nih.gov The retardation factor for SDBS transport increases with the content of MWCNTs in the sediment. nih.gov

Modeling studies using programs like PHREEQC have been employed to simulate the transport of LAS in soil columns. mdpi.com These models can help predict the movement of different LAS homologues, indicating that lighter homologues may migrate faster and pose a risk to aquifers, while heavier homologues are more retarded. mdpi.com

Table 4: Factors Influencing SDBS Sorption

| Environmental Compartment | Influencing Factor | Effect on Sorption |

|---|---|---|

| Marine Sediments | Increased Salinity | Favorable |

| Decreased pH | Favorable | |

| Decreased Temperature | Favorable | |

| Montmorillonite Clay | Exchangeable Cation (Ca²⁺ vs. Na⁺) | Significantly higher with Ca²⁺ |

| Riverine Sediment | Presence of MWCNTs | Increased sorption, retarded transport |

This table summarizes the key factors that influence the sorption behavior of Sodium Dodecylbenzenesulfonate (SDBS) in different environmental settings. researchgate.netnih.govnih.gov

Bioavailability Dynamics in Environmental Matrices

The bioavailability of dodecylbenzenesulfonate (DBS), a key component of linear alkylbenzene sulfonate (LAS), in the environment is a complex process governed by the interplay of its physicochemical properties and various environmental factors. Its distribution and potential to be taken up by organisms are significantly influenced by its interaction with different environmental compartments, including soil, sediment, and water.

Sorption in Soil and Sediment:

The movement and availability of dodecylbenzenesulfonate in terrestrial and aquatic systems are largely controlled by sorption processes. Adsorption to soil and sediment particles can reduce its concentration in the pore water, thereby affecting its mobility and availability for microbial degradation and uptake by organisms.

Several factors influence the extent of this adsorption:

Soil and Sediment Composition: The content of sesquioxides (iron and aluminum oxides) in soil is a primary factor in the adsorption of dodecylbenzenesulfonates. tandfonline.com The organic matter content, however, appears to have less of a relationship with the adsorption rate. tandfonline.com While clay minerals can adsorb these surfactants, the correlation is less significant and depends on the specific type of clay mineral present. tandfonline.com For instance, studies have examined the sorption of sodium dodecylbenzenesulfonate (SDBS) by montmorillonite clay. researchgate.net

pH: Adsorption is strongly affected by pH. tandfonline.com As pH increases, the repulsive electrical potential between the negatively charged DBS anion and negatively charged soil particles also increases, leading to decreased adsorption. tandfonline.com

Particle Size: The particle size distribution within sediment influences the fate of ionic chemicals. A study using 14C-labelled dodecylbenzenesulfonic acid sodium salt found that the highest bioavailability was observed for this anionic surfactant across all particle fractions (sand, silt, and clay) compared to cationic and non-ionic chemicals. nih.gov

Presence of Other Ions: The presence of other anions, such as sulfate and phosphate (B84403), can appreciably affect the adsorption of DBS, suggesting a ligand exchange mechanism on soil colloids. tandfonline.com

Research has yielded specific values for partition coefficients, which quantify the distribution of a substance between different phases. A Kd value (soil-water partition coefficient) of 3,210 L/kg has been determined for a C12 LAS in activated sludge with a 26% organic carbon content, and an experimentally determined KOC value (organic carbon-water (B12546825) partition coefficient) of 9,076 L/kg has been obtained. oecd.org

Bioconcentration in Aquatic Organisms:

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The bioconcentration factor (BCF) is a key metric for assessing this potential. For dodecylbenzenesulfonate, studies have shown a low to moderate potential for bioaccumulation. oecd.org

Experimental BCF values for sodium dodecylbenzenesulfonate in fish, invertebrates, and algae have been reported to range from 36 to 119. oecd.org A model ecosystem study involving fish, mollusks, and crustaceans found that after 32 days, the total C12LAS BCFs for a fathead minnow and three invertebrate species ranged from 9 to 116. nih.gov Toxicokinetic studies with the midge Chironomus riparius determined a BCF between 56 and 240. oup.comresearchgate.net

Several factors can influence the BCF of dodecylbenzenesulfonate:

Isomer Structure: The position of the phenyl group on the alkyl chain affects bioconcentration. BCF values tend to be higher for isomers where the phenyl group is attached to an external carbon (e.g., 2-phenyl) and decrease as the attachment point moves toward the center of the chain (e.g., 5,6-phenyl). nih.gov

Exposure Concentration: BCFs for C12LAS have been observed to decrease as the exposure concentration in the water increases. nih.govresearchgate.net

Species: Different aquatic species exhibit different levels of bioconcentration. nih.gov For example, the oligochaete Lumbriculus variegatus was found to tolerate higher tissue residues of LAS compared to the midge Chironomus riparius. researchgate.net

The following table summarizes key research findings on the bioconcentration of dodecylbenzenesulfonate in various aquatic organisms.

| Organism | Compound | BCF Value (L/kg) | Exposure Duration | Key Findings & Reference |

| Fathead minnow (Pimephales promelas) & Invertebrates | C12LAS | 9 - 116 | 32 days | BCF affected by isomer position and exposure concentration. nih.gov |

| Midge (Chironomus riparius) | Dodecylbenzene sulfonate | 56 - 240 | 10-day uptake | BCF calculated as the ratio of uptake and elimination rate constants. oup.comresearchgate.net |

| Fish, Invertebrates, Algae | Sodium dodecylbenzenesulfonate | 36 - 119 | Not specified | General experimental range, suggesting low bioaccumulation potential. oecd.org |

Interactive Data Table: Bioconcentration of Dodecylbenzenesulfonate

Assessment of Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photolysis, and hydrolysis. Dodecylbenzenesulfonate is generally considered to be readily biodegradable under aerobic conditions but shows greater persistence under anaerobic conditions.

Biodegradation:

Aerobic Conditions: Linear alkylbenzene sulfonates (LAS) are readily biodegradable in aerobic environments. oecd.org Studies following OECD guidelines have shown mineralization of over 60% within 28 days. oecd.orgeuropa.eu The half-life for LAS under aerobic conditions is estimated to be approximately 1 to 3 weeks. wikipedia.org In sludge-amended soil, the biodegradation half-life for C12-LAS was observed to be 23.1 days. europa.eu The degradation process involves the oxidative shortening of the alkyl chain, followed by the opening of the benzene ring. nih.gov

Anaerobic Conditions: Under anaerobic conditions, the degradation of dodecylbenzenesulfonate is significantly slower. wikipedia.org Some studies suggest it degrades very slowly or not at all, which can lead to its accumulation in environments like sewage sludge. wikipedia.orgcabidigitallibrary.org However, other research indicates that biodegradation does occur, albeit at a reduced rate. One study reported a half-life of approximately 1 to 3 weeks for anaerobic degradation, while another found that degradation of LAS in anoxic marine sediments reached 79% in 165 days. cabidigitallibrary.orgresearchgate.net An average half-life of 90 days has also been estimated for LAS in coastal marine sediments. researchgate.net Some research has shown that C12 LAS is biodegradable under methanogenic conditions, with 37% biodegradation under thermophilic conditions when it was the sole carbon source. nih.gov

Photodegradation and Other Abiotic Processes:

Atmospheric Photolysis: In the atmosphere, dodecylbenzenesulfonic acid is subject to indirect photolysis through reactions with hydroxyl radicals. The estimated half-life for this process is approximately 7.8 hours. oecd.orgeuropa.eu

Aqueous Photodegradation: While some research has characterized dodecylbenzenesulfonate as having non-photodegradation properties, this likely refers to direct photolysis. nih.gov Other studies show it can be degraded through indirect processes. For example, the combination of ultraviolet radiation (UVR) and ozone has been shown to break down sodium dodecylbenzenesulfonate. cir-safety.org

Hydrolysis: Dodecylbenzenesulfonic acid is considered hydrolytically stable, with less than 10% hydrolysis observed after 5 days across an environmental pH range of 4 to 9. oecd.org

Environmental Distribution (Fugacity Modeling):

Level III fugacity modeling provides an estimation of how a chemical will partition between different environmental compartments. For dodecylbenzenesulfonate, assuming equal releases to air, soil, and water, the predicted distribution is:

Soil: 65%

Water: 32%

Sediment: 2.5%

Air: 0.5%

If released exclusively to water, it is predicted to primarily remain in the water (93%) with a smaller fraction partitioning to sediment (7%). If released only to soil, it is expected to stay almost entirely within that compartment (100%). oecd.org

The following table summarizes data related to the environmental persistence of dodecylbenzenesulfonate.

| Parameter | Medium | Value/Finding | Condition | Reference |

| Half-life (t½) | Atmosphere | ~7.8 hours | Indirect Photolysis | oecd.orgeuropa.eu |

| Half-life (t½) | General Environment | 1 - 3 weeks | Aerobic Biodegradation | wikipedia.org |

| Half-life (t½) | Sludge-amended Soil | 23.1 days | Aerobic Biodegradation | europa.eu |

| Half-life (t½) | General Environment | 1 - 3 weeks | Anaerobic Biodegradation | cabidigitallibrary.org |

| Half-life (t½) | Coastal Marine Sediment | ~90 days | Anaerobic Biodegradation | researchgate.net |

| Biodegradation | Water (OECD 301F) | >60% mineralization | Aerobic, 28 days | oecd.orgeuropa.eu |

| Fugacity Model | Multi-media | Soil: 65%, Water: 32% | Level III, equal release | oecd.org |

Interactive Data Table: Environmental Persistence of Dodecylbenzenesulfonate

Advanced Analytical Techniques for Dodecyl Benzenesulfonate Characterization and Quantification

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are fundamental in the analysis of dodecylbenzenesulfonate, providing both quantitative data and qualitative information about its chemical structure and environment.

UV-Vis Spectrophotometry is a widely used technique for the quantification of DBS. The benzene (B151609) ring within the DBS molecule exhibits a characteristic absorption in the ultraviolet region of the electromagnetic spectrum. js-soilphysics.comnih.gov A common method involves measuring the absorbance at a specific wavelength, such as 222.5 nm or 224 nm, which is proportional to the concentration of DBS in a sample. js-soilphysics.comnih.gov However, the presence of other organic matter, like dissolved organic matter (DOM) in environmental samples, can interfere with the measurement. js-soilphysics.com To overcome this, methods have been developed to correct for the influence of DOM by measuring absorbance at multiple wavelengths. js-soilphysics.com For instance, the absorbance at 400 nm can be used to account for the contribution of DOM to the signal at 222.5 nm. js-soilphysics.com Another approach involves the formation of an ion-pair complex between the dodecylbenzenesulfonate anion and a cationic dye, such as acridine (B1665455) orange or methylene (B1212753) blue. uns.ac.idundana.ac.id The resulting complex can be extracted into an organic solvent and its absorbance measured in the visible range, for example at 499 nm for the acridine orange complex. uns.ac.id

Mass Spectrometry (MS) offers high sensitivity and selectivity for the detection and identification of dodecylbenzenesulfonate. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing anionic surfactants like DBS. rsc.orgresearchgate.net In ESI-MS, the DBS molecule is typically detected as a deprotonated ion [M-H]⁻. rsc.org Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org For example, the deprotonated DBS ion can fragment by losing parts of its alkyl chain, producing characteristic fragment ions. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. LC-MS is frequently used for the analysis of linear alkylbenzene sulfonates (LAS), a commercial mixture containing dodecylbenzenesulfonate, in various matrices. shodex.com LC-MS/MS provides enhanced selectivity and is often the method of choice for complex environmental samples. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the dodecylbenzenesulfonate molecule. The FTIR spectrum of sodium dodecylbenzenesulfonate (SDBS) shows characteristic absorption bands corresponding to different vibrational modes. researchgate.netajol.infotandfonline.com Key peaks include those for C-H stretching of the alkyl chain (around 2925 cm⁻¹ and 2852 cm⁻¹), aromatic C-H stretching (around 3132 cm⁻¹), and the symmetric and asymmetric stretching of the sulfonate group (S-O), which appear around 1027 cm⁻¹ and 1184 cm⁻¹, respectively. researchgate.netajol.info FTIR can also be used to study the interactions of DBS with other molecules or surfaces, such as its adsorption on minerals or its behavior in micellar solutions. tandfonline.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. XPS has been used to study the adsorption of SDBS on various surfaces, such as carbon black and montmorillonite (B579905). nih.govtandfonline.comacs.org By analyzing the core-level spectra of elements like carbon, oxygen, and sulfur, XPS can reveal how the DBS molecules are oriented on the surface and the nature of their interaction with the substrate. tandfonline.com For example, it can distinguish between the carbon atoms in the alkyl chain and the aromatic ring, and provide information about the chemical environment of the sulfonate group. tandfonline.com

Table 1: Key Spectroscopic and Spectrometric Data for Dodecylbenzenesulfonate

| Technique | Parameter | Typical Value/Range | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | λmax (in water) | ~222.5 - 224 nm | js-soilphysics.comnih.gov |

| UV-Vis Spectrophotometry | λmax (DBS-Acridine Orange complex) | 499 nm | uns.ac.id |

| FTIR | C-H stretch (alkyl) | ~2852, 2925 cm⁻¹ | researchgate.netajol.info |

| FTIR | C-H stretch (aromatic) | ~3132 cm⁻¹ | ajol.info |

| FTIR | S-O stretch (symmetric) | ~1027 cm⁻¹ | researchgate.net |

| FTIR | S-O stretch (asymmetric) | ~1184 cm⁻¹ | researchgate.net |

| Mass Spectrometry (ESI-MS) | Deprotonated molecular ion [M-H]⁻ | m/z 325.18 | rsc.org |

| Mass Spectrometry (MS/MS) | Characteristic fragment ions | m/z 183.01, 197.03 | rsc.org |

| XPS | C 1s (sp² C) | ~284.1 eV | tandfonline.com |

| XPS | C 1s (C-C) | ~284.8 eV | tandfonline.com |

| XPS | C 1s (C-S) | ~285.6 eV | tandfonline.com |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating dodecylbenzenesulfonate from complex mixtures before its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of dodecylbenzenesulfonate and related linear alkylbenzene sulfonates. sielc.comsielc.comcir-safety.orgscielo.brchromforum.org Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. scielo.br The separation is based on the hydrophobicity of the different LAS isomers and homologs. scielo.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a buffer or an ion-pairing agent. sielc.comsielc.com For detection, UV detectors are commonly used, taking advantage of the UV absorbance of the benzene ring. scielo.br Fluorescence detectors can also be used for enhanced sensitivity. scielo.br Specialized columns, such as polymer-based reversed-phase columns, can offer improved separation of LAS isomers. shodex.com

Table 2: Typical HPLC Conditions for Dodecylbenzenesulfonate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 reversed-phase, Polymer-based reversed-phase | shodex.comscielo.br |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403), perchlorate) | sielc.comsielc.comscielo.br |

| Detector | UV/Vis or Fluorescence | scielo.br |

| Application | Separation of LAS isomers and homologs | shodex.comscielo.br |

Structural Elucidation and Morphological Characterization

A combination of techniques is used to elucidate the detailed structure of dodecylbenzenesulfonate and to characterize its morphology in different states, such as in aggregates or adsorbed on surfaces.

X-ray Diffraction (XRD) is a powerful tool for determining the crystalline structure of materials. In the context of dodecylbenzenesulfonate, XRD can be used to study the arrangement of molecules in layered materials, such as layered double hydroxides (LDHs) intercalated with DBS. researchgate.net The interlayer spacing, determined from the XRD pattern, provides information on how the DBS molecules are packed within the layers. researchgate.net XRD is also used to characterize the crystalline phases of materials that interact with DBS, such as minerals. nih.govmdpi.comaip.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide high-resolution images of the surface morphology of materials. SEM has been used to observe the changes in the surface of minerals like montmorillonite after the adsorption of SDBS. nih.gov It can reveal how the surfactant coating affects the surface texture. nih.gov TEM can provide even higher resolution images and is used to visualize the morphology of nanomaterials that may be synthesized or modified using DBS as a template or stabilizer. rsc.org

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles or molecules in a suspension, such as micelles or aggregates. rsc.org DLS has been employed to determine the size of dodecylbenzenesulfonate micelles in solution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the dodecylbenzenesulfonate molecule. rsc.org In the ¹H NMR spectrum, distinct signals can be observed for the protons in the aromatic ring and the different methylene and methyl groups in the alkyl chain. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum shows separate resonances for the aromatic and aliphatic carbons. rsc.org NMR is particularly useful for distinguishing between different isomers of dodecylbenzenesulfonate. rsc.org

Electrochemical and Surface Characterization Methods

These methods are crucial for understanding the behavior of dodecylbenzenesulfonate at interfaces and its electrochemical properties.

Zeta Potential measurement is a technique used to determine the surface charge of particles in a colloidal suspension. The zeta potential is an important parameter for understanding the stability of dispersions and the adsorption of charged species like dodecylbenzenesulfonate onto surfaces. The adsorption of the anionic DBS onto a surface will typically lead to a more negative zeta potential. mdpi.comtandfonline.comresearchgate.netbohrium.comaip.org This technique has been used to study the adsorption of SDBS on carbon blacks and minerals, providing insights into the adsorption mechanism. mdpi.comtandfonline.comresearchgate.net

Two-phase Titration is a classical analytical method used for the determination of the concentration of anionic or cationic surfactants. cir-safety.orggoogle.comsigmaaldrich.comgoogle.comacs.org In this method, a solution of the dodecylbenzenesulfonate is titrated with a standard solution of a cationic surfactant (or vice-versa) in the presence of two immiscible liquid phases (e.g., water and chloroform) and a color indicator. The endpoint is indicated by a color change in one of the phases. google.com

Method Validation and Performance Metrics in Environmental and Material Samples

For any analytical method to be considered reliable, it must undergo a thorough validation process. This is particularly important for the analysis of dodecylbenzenesulfonate in complex matrices like environmental and material samples.

Method validation involves evaluating several key performance metrics:

Linearity and Range : This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. uns.ac.idundana.ac.idnih.govresearchgate.net For example, a linear range of 1-200 µg L⁻¹ with a correlation coefficient (r) of 0.998 has been reported for the analysis of related sulfonamides using HPLC. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. uns.ac.idundana.ac.idnih.govresearchgate.net For the spectrophotometric determination of DBS in catfish, an LOD of 0.0343 mg/L and an LOQ of 0.104 mg/L have been reported. uns.ac.id

Precision : This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). uns.ac.idundana.ac.idnih.govresearchgate.net Precision values in the range of 0.382 - 1.78% have been achieved for DBS analysis. uns.ac.id

Accuracy : This is the closeness of the measured value to the true value. It is often determined by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. uns.ac.idundana.ac.idresearchgate.net Accuracy values between 82.11% and 100.3% have been reported for the analysis of DBS in biological samples. uns.ac.id

Sensitivity : This is a measure of the change in the analytical signal per unit change in the concentration of the analyte. uns.ac.idundana.ac.id

Selectivity/Specificity : This is the ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample. nih.govundana.ac.idresearchgate.net

These validation parameters ensure that the analytical methods used for dodecylbenzenesulfonate provide reliable and meaningful data for their intended purpose, whether it is for regulatory compliance, environmental assessment, or quality control. nih.govresearchgate.netundana.ac.idresearchgate.net

Research Applications of Dodecyl Benzenesulfonate in Materials Science and Chemical Engineering

Role in Emulsion Polymerization Systems

Emulsion polymerization is a key industrial process for producing a wide range of polymers, and DBSA is frequently employed as a critical component to ensure reaction stability and control particle morphology.

Surfactant and Emulsifier Functions in Polymer Synthesis

In emulsion polymerization, DBSA acts as a primary surfactant and emulsifier. pcc.eupcc.eucosoonchem.com Its fundamental role is to reduce the interfacial tension between the water-insoluble monomer droplets and the continuous aqueous phase. atamanchemicals.com This facilitates the formation of a stable emulsion of monomer droplets. As a surfactant, DBSA forms micelles in the aqueous phase when its concentration exceeds the critical micelle concentration (CMC). pcc.eu These micelles serve as the primary loci for the initiation of polymerization. sanyo-chemical.co.jpchempoint.com The hydrophobic tails of the DBSA molecules orient towards the interior of the micelle, creating a nonpolar environment that solubilizes the monomer molecules. sanyo-chemical.co.jp Water-soluble initiators generate free radicals that migrate into these micelles, initiating the polymerization process. sanyo-chemical.co.jpchempoint.com

Throughout the polymerization, DBSA adsorbs onto the surface of the newly formed and growing polymer particles, providing electrostatic stabilization. chempoint.com The negatively charged sulfonate head groups orient towards the aqueous phase, creating a repulsive barrier that prevents the particles from coagulating. chempoint.com This stabilization is crucial for maintaining the integrity of the latex and preventing the formation of undesirable precoagulum. google.comgoogle.com The efficiency of DBSA as an emulsifier contributes to the production of polymers with a high degree of polymerization and allows for effective control over the reaction temperature. sanyo-chemical.co.jp

Stabilization of Nanoparticle Dispersions (e.g., Graphene Nanoflakes, Carbon Nanotubes)

The unique properties of nanoparticles like graphene nanoflakes (GNFs) and carbon nanotubes (CNTs) are often hindered by their tendency to agglomerate. DBSA is effectively used to overcome this challenge by stabilizing their dispersions in aqueous media. atamanchemicals.comunilongindustry.comatamanchemicals.comlookchem.com

For single-walled carbon nanotubes (SWNTs), DBSA has been shown to be an effective surfactant for their solubilization and individualization in water. psu.edu The dispersion mechanism involves the adsorption of DBSA molecules onto the CNT surface. While Coulombic forces can play a role, the primary driving force for this adsorption is the hydrophobic interaction between the alkyl tail of DBSA and the graphitic surface of the nanotubes. psu.edu This interaction leads to the formation of a surfactant monolayer covering the nanotube, with the hydrophilic sulfonate heads facing the aqueous environment, creating a charged surface that promotes electrostatic repulsion between the nanotubes and prevents re-aggregation. psu.eduacs.org Studies have demonstrated that DBSA can effectively suspend single-walled and multi-walled carbon nanotubes, leading to stable aqueous dispersions with well-resolved spectral features. atamanchemicals.comunilongindustry.comresearchgate.netelsevierpure.commdpi.com The quality of these dispersions is often correlated with the zeta potential, where a higher magnitude indicates greater electrostatic repulsion and better stability. acs.org

Similarly, DBSA has been utilized to stabilize dispersions of graphene nanoflakes during their liquid-phase preparation. atamanchemicals.comunilongindustry.comatamanchemicals.comlookchem.comalfa-chemistry.com The adsorption of DBSA onto the graphene surface prevents the restacking of the nanoflakes through steric and electrostatic repulsion, enabling the formation of stable suspensions.

Fabrication of Conductive Polymer Systems (e.g., Polyaniline-DBSA Composites)

DBSA plays a dual role as both a dopant and a surfactant in the synthesis of conductive polymer composites, most notably with polyaniline (PANI). bohrium.commdpi.com The resulting PANI-DBSA composites exhibit enhanced processability and conductivity.

During the oxidative polymerization of aniline (B41778) in the presence of DBSA, the sulfonic acid group of DBSA protonates the imine nitrogen atoms of the PANI backbone. This process, known as doping, introduces charge carriers (polarons and bipolarons) along the polymer chain, rendering the PANI electrically conductive. rsc.org The large size of the DBSA counter-ion also helps to increase the interchain spacing and regularity of the PANI main-chain structure. rsc.org

Simultaneously, the surfactant nature of DBSA facilitates the dispersion of PANI in various solvents and promotes the formation of specific morphologies, such as nanofibers, networks, or spherical structures. mdpi.comrsc.orgpku.edu.cningentaconnect.com For instance, superhydrophobic PANI/DBSA composites have been fabricated in a one-step process where the electrostatic interaction and hydrogen bonding immobilize the hydrophilic sulfonate head groups around the PANI chains, causing the hydrophobic alkyl chains to protrude outwards. pku.edu.cningentaconnect.com This controlled morphology and doping lead to conductive materials with potential applications in antistatic coatings and supercapacitors. mdpi.comrsc.org In some synthesis routes, anilinium dodecylbenzenesulfonate is used as a reactive surfactant, functioning as both the monomer and the surfactant to create nanographite/polyaniline composites. repositorioinstitucional.mx

Synthesis of Self-Crosslinking Emulsions

While the provided search results focus heavily on DBSA's role as a non-reactive emulsifier, the context of emulsion polymerization often involves advancements towards more robust systems. Reactive surfactants, which contain polymerizable double bonds, are developed to be chemically incorporated into the polymer backbone. sanyo-chemical.co.jp This minimizes issues associated with free surfactants in the final product. Although DBSA itself is not a reactive surfactant, its use as a benchmark non-reactive emulsifier is noted in studies comparing the performance of new reactive emulsifiers. sanyo-chemical.co.jp The development of self-crosslinking emulsions often involves complex formulations where the stability provided by surfactants like DBSA during the initial polymerization stages is crucial before the crosslinking reactions occur.

Interfacial Phenomena and Adsorption Engineering

The surface-active properties of dodecylbenzenesulfonate make it a subject of interest in studies of interfacial phenomena and as a target compound for removal in water treatment processes, which provides insights into its adsorption mechanisms on various materials.

Adsorption Mechanisms on Diverse Substrates (e.g., activated carbon, macroporous resins, coal, ceramic glaze)

The adsorption of DBSA from aqueous solutions onto different solid surfaces is governed by a combination of electrostatic interactions, hydrophobic interactions, and other mechanisms depending on the nature of the adsorbent and the solution chemistry.

Activated Carbon: The adsorption of sodium dodecylbenzenesulfonate (SDBS) onto activated carbon is generally very effective, with high adsorption capacities reported. researchgate.net The primary mechanism is attributed to dispersive interactions between the aromatic ring of SDBS and the graphitic surface of the activated carbon. researchgate.netscience.gov Hydrophobic interactions between the alkyl chain of the surfactant and the carbon surface also play a significant role. tandfonline.com The adsorption process is largely unaffected by pH, suggesting that electrostatic interactions are not the dominant force. researchgate.netscience.gov The intraparticle diffusion of SDBS in activated carbon involves both pore volume diffusion and surface diffusion. tandfonline.com The presence of electrolytes like NaCl can enhance adsorption by reducing the solvation of the SDBS molecules. researchgate.net

Macroporous Resins: Commercially available macroporous resins, such as styrene-based and methyl methacrylate-based crosslinked beads, have been shown to be effective for the removal of SDBS. mdpi.comnih.govresearchgate.net For styrene-based resins (e.g., HP20), the primary adsorption mechanism is the hydrophobic interaction between the phenyl groups of the resin and the phenyl and dodecyl groups of the SDBS. mdpi.comnih.govresearchgate.net This interaction leads to rapid and effective adsorption. mdpi.comnih.gov In some cases, the formation of a complex between SDBS and metal ions (like Cs+) can create a more hydrophobic species, further enhancing adsorption onto the resin. mdpi.com

Coal: The adsorption of SDBS onto coal surfaces is influenced by both the mineral content (ash) and the organic matrix of the coal. researchgate.netnih.govmdpi.com The adsorption behavior can be complex, sometimes exhibiting multiple plateaus. researchgate.net The interaction is generally driven by hydrophobic interactions between the alkyl chain of the surfactant and the carbonaceous surface of the coal. bohrium.com This adsorption can alter the surface properties of the coal, such as its wettability. For instance, the adsorption of SDBS on anthracite has been studied to improve dust suppression in mining operations by increasing the hydration film thickness on the coal surface. mdpi.combohrium.com

Ceramic Glaze: In ceramic glaze suspensions, which are typically composed of materials like limestone, feldspar, quartz, and kaolin, the adsorption of SDBS plays a crucial role in dispersion stability. science.govnih.govresearchgate.netdntb.gov.ua The surfaces of these particles are generally negatively charged at neutral to high pH. nih.gov The adsorption of the anionic SDBS can occur through several mechanisms: electrostatic interaction with the few positive sites on the particle surfaces, or through dispersion and hydrophobic interactions with the negative surface sites. nih.gov At lower pH in the presence of calcium ions (from limestone), SDBS can form neutrally charged Ca(DBS)₂ complexes that adsorb onto the particle surfaces, creating a thick steric layer that provides significant repulsion and leads to stable, low-viscosity suspensions. nih.govdntb.gov.ua The adsorption behavior often follows Langmuir and Freundlich isotherm models, indicating monolayer and heterogeneous surface adsorption, respectively. researchgate.net

Interactive Data Table: Adsorption of Sodium Dodecylbenzenesulfonate (SDBS) on Various Substrates

| Adsorbent | Key Adsorption Mechanisms | Factors Influencing Adsorption | Reference |

| Activated Carbon | Dispersive interactions, Hydrophobic interactions | Surface area, Pore structure, Electrolyte concentration | researchgate.netscience.govtandfonline.comscispace.com |

| Macroporous Resins | Hydrophobic interactions (phenyl-phenyl) | Resin chemical structure (e.g., styrene (B11656) vs. methacrylate), Presence of metal ions | mdpi.comnih.govresearchgate.net |

| Coal | Hydrophobic interactions | Ash content, Coal rank, pH | researchgate.netnih.govmdpi.combohrium.com |

| Ceramic Glaze | Electrostatic interactions, Hydrophobic interactions, Steric repulsion via complex formation (with Ca²⁺) | pH, Ionic strength, Presence of divalent cations | nih.govresearchgate.netdntb.gov.ua |

Surface Activity and Interfacial Tension Modulation in Multiphase Systems

The fundamental property of dodecylbenzenesulfonate that underpins its utility is its high surface activity. atamanchemicals.comatamanchemicals.com When introduced into a liquid, its molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface, leading to a significant reduction in surface tension and interfacial tension (IFT). atamanchemicals.commdpi.com This behavior is crucial in multiphase systems where immiscible liquids like oil and water are present. By reducing the IFT, dodecylbenzenesulfonate facilitates the formation of emulsions, which are stable mixtures of these liquids. atamanchemicals.comatamanchemicals.com

Research has shown that the effectiveness of sodium dodecylbenzenesulfonate (SDBS) in reducing IFT can be significantly influenced by environmental factors such as salinity. The presence of inorganic salts like sodium chloride (NaCl) or magnesium chloride (MgCl2) can enhance the surfactant's performance. semanticscholar.orgresearchgate.net The salt's cations shield the electrostatic repulsion between the anionic head groups of the SDBS molecules at the interface, allowing for a more compact packing and consequently a greater reduction in IFT. researchgate.net For instance, studies have demonstrated that ultralow interfacial tension (less than 10⁻³ mN/m) can be achieved at high salinity with very low concentrations of SDBS, particularly when used synergistically with nonionic surfactants like Triton X-100. nih.gov Molecular dynamics simulations have complemented these experimental findings, showing that at the oil/water interface, SDBS and nonionic surfactants can form inhomogeneous clusters, a distribution that enhances their synergistic interaction and interfacial tension reduction capabilities. nih.gov

The table below summarizes the effect of various additives on the surface tension and critical micelle concentration (CMC) of Sodium Dodecylbenzenesulfonate solutions, illustrating its versatile surface activity.

| Additive | Concentration of Additive | Effect on Surface Tension | Effect on Critical Micelle Concentration (CMC) | Reference |